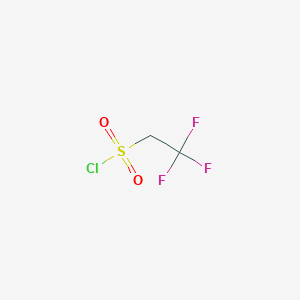
2,2,2-三氟乙烷磺酰氯
描述
2,2,2-Trifluoroethanesulfonyl chloride, also known as Tresyl chloride, is a chemical compound with the molecular formula CF3CH2SO2Cl . It has a molecular weight of 182.55 .
Synthesis Analysis
2,2,2-Trifluoroethanesulfonyl chloride is a CH acid and undergoes dehydrochlorination under base solvolysis conditions to give a hypothetical trifluoromethylsulfonene . Dehydrofluorination of 2,2,2-trifluoroethanesulfonyl fluoride gives 2,2-difluoroethylenesulfonyl fluoride .Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoroethanesulfonyl chloride is represented by the linear formula CF3CH2SO2Cl .Chemical Reactions Analysis
2,2,2-Trifluoroethanesulfonyl chloride is a CH acid and undergoes dehydrochlorination under base solvolysis conditions to give a hypothetical trifluoromethylsulfonene . It may react with metals to produce hydrogen, a highly flammable and explosive gas .Physical And Chemical Properties Analysis
2,2,2-Trifluoroethanesulfonyl chloride is a clear colorless liquid . It has a boiling point of 140-141 °C (lit.) and 64-67 °C/45 mmHg (lit.) . The density of this compound is 1.651 g/mL at 25 °C (lit.) . It has a refractive index of n20/D 1.388 (lit.) .科学研究应用
Hydrolysis Mechanisms
The hydrolysis of 2,2,2-trifluoroethanesulfonyl chloride has been investigated, revealing a sulfene (CF3CHSO2) formation through both irreversible and reversible E1cB processes. This mechanism occurs over varying pH ranges and involves different carbanion-forming bases (King & Gill, 1998).
Derivatives and Chemical Reactions
2,2,2-Trifluoroethanesulfonic acid and its derivatives, including its acid chloride, have been synthesized. These compounds show CH acidity and undergo reactions like dehydrochlorination under certain conditions, leading to the formation of trifluoromethylsulfonene (Eleev, Sokol'skii & Knunyants, 1978).
Trifluoromethylation and Related Reactions
Trifluoromethanesulfonyl chloride is extensively used for trifluoromethylation, trifluoromethylsulfenylation, and trifluoromethylsulfinylation of various substrates. It also plays a role in sulfonylation and chlorination reactions (Guyon, Chachignon & Cahard, 2017).
Synthesis of β-Sultams
2,2,2-Trifluoroethanesulfonyl chloride is used in the synthesis of structurally diverse 4-trifluoromethyl β-sultams via sulfa-Staudinger cycloadditions, highlighting its utility in organic synthesis (Xu et al., 2018).
Functional Group Identification
In analytical chemistry, trifluoromethanesulfonyl chloride assists in the identification of functional groups like oxygen, nitrogen, and sulfur through fluorine-19 nuclear magnetic resonance spectrometry. It forms stable compounds with various organic structures, enhancing analytical capabilities (Shue & Yen, 1982).
Liquid Crystalline Salts
The compound plays a role in the synthesis and characterization of liquid crystalline 1-alkyl-3-methylimidazolium salts. These salts exhibit unique thermotropic phase behavior, useful in material science studies (Bradley et al., 2002).
Synthesis of Ketones
2,2,2-Trifluoroethanesulfonyl chloride is used in the synthesis of ketones from carboxylic acids and aromatic hydrocarbons, showcasing its role in organic synthetic methods (Keumi et al., 1988).
安全和危害
2,2,2-Trifluoroethanesulfonyl chloride is considered hazardous. It is combustible and causes severe skin burns and eye damage . It may emit acrid smoke and corrosive fumes when exposed to heat or flame . It is advised to handle this compound with personal protective equipment and avoid breathing its dust/fume/gas/mist/vapors/spray .
未来方向
属性
IUPAC Name |
2,2,2-trifluoroethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClF3O2S/c3-9(7,8)1-2(4,5)6/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCHEKCRJQRVNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167809 | |
| Record name | 2,2,2-Trifluoroethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethanesulfonyl chloride | |
CAS RN |
1648-99-3 | |
| Record name | 2,2,2-Trifluoroethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1648-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethanesulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001648993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trifluoroethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2,2-trifluoroethyl)sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















